molecular formula C10H9NOS B1325032 [4-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 454678-91-2

[4-(1,3-Thiazol-2-yl)phenyl]methanol

Cat. No. B1325032
CAS RN: 454678-91-2
M. Wt: 191.25 g/mol
InChI Key: QOLUYHARONOGNO-UHFFFAOYSA-N
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Description

[4-(1,3-Thiazol-2-yl)phenyl]methanol, also known as 4-methylthiazole, is a synthetic organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 148-150°C. 4-methylthiazole is a versatile compound that is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Antimicrobial Activity

[4-(1,3-Thiazol-2-yl)phenyl]methanol derivatives have shown promising results in antimicrobial studies. For instance, derivatives like 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against strains such as Candida glabrata and Candida albicans. Additionally, density functional theory (DFT) calculations were performed to analyze the thermodynamic parameters of these compounds, contributing to our understanding of their antimicrobial properties (Kubba & Rahim, 2018).

Synthesis and Characterization for Antibacterial Activity

In another study, novel compounds involving the [4-(1,3-Thiazol-2-yl)phenyl]methanol structure were synthesized and characterized using various spectroscopic techniques. The structural optimization and interpretation of vibrational spectra were conducted using DFT calculations. These studies are significant for understanding the antibacterial activity of such compounds. Molecular docking studies were also carried out to aid in this understanding (Shahana & Yardily, 2020).

Potential Bioisosteres for Type III Secretion Inhibitors

Research has been conducted on [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors in Gram-negative bacteria. This highlights the potential of [4-(1,3-Thiazol-2-yl)phenyl]methanol derivatives in developing new inhibitors for bacterial infections (Hillgren et al., 2010).

Antitumor Activity

Compounds derived from [4-(1,3-Thiazol-2-yl)phenyl]methanol have also been explored for their antitumor activity. For example, certain derivatives have shown inhibitory effects on the growth of various cancer cell lines, including leukemia and lung cancer. This suggests the potential of these compounds in the development of new anticancer drugs (Bhole & Bhusari, 2011).

Fluorescent Chemosensors

These compounds have also been utilized in the development of fluorescent chemosensors. For instance, thiazole Schiff base compounds have been synthesized for the selective and sensitive detection of Al3+ ions. Their fluorescent behavior changes in different pH ranges and in the presence of certain ions, demonstrating their potential as chemosensors (Gupta et al., 2014).

properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLUYHARONOGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Thiazol-2-yl)phenyl]methanol

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-[(methoxymethyloxy)methyl]benzene (3.0 g) in tetrahydrofuran (52 mL) was added n-butyllithium (1.6 mol/L hexane solution, 9.3 mL) at −78° C., and the mixture was stirred for 30 minutes. To the reaction mixture was added triisopropyl borate (2.6 g), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 1 mol/L hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 4-[(methoxymethyloxy)methyl]phenylboric acid (2.5 g). A mixture of the obtained 4-[(methoxymethyloxy)methyl]phenylboric acid (2.5 g), 2-bromothiazole (1.2 g), cesium fluoride (2.2 g) and tetrakis(triphenylphosphine)palladium (0) (0.16 g) in 1,2-dimethoxyethane (40 mL), ethanol (10 mL) and water (10 mL) was stirred at 85° C. for 24 hours. The reaction mixture was concentrated under reduced pressure, and to the residue was added water, and the mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give 2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole (0.80 g). To a solution of 2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole (0.80 g) in ethanol (10 mL) was added 2 mol/L hydrochloric acid solution (5 mL), and the mixture was stirred at 50° C. for 5 hours. Concentrated hydrochloric acid (0.10 mL) was added to the mixture, and the mixture was stirred for 1 hour. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1-1/1) to give 4-(thiazol-2-yl)benzyl alcohol (0.33 g).
Name
2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-(thiazol-2-yl)benzaldehyde (see JP 2001-519414A) (1.57 g, 8.30 mmol) were added ethanol (20 ml), tetrahydrofuran (0.46 ml), and then sodium borohydride (157 mg, 4.15 mmol), followed by stirring at room temperature for 1.5 hours. After completion of the reaction, water was added to the reaction solution, followed by extraction with ethyl acetate. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=2:1→1:1 (V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.49 g) as a white solid. (Yield: 94%)
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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